Proguanil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding the Plasmodium Life Cycle

Proguanil hydrochloride acts by inhibiting the formation of folic acid within the malaria parasite Plasmodium falciparum [1]. This disrupts the parasite's lifecycle during the early liver stage, preventing it from maturing and infecting red blood cells [1]. Researchers use proguanil hydrochloride in laboratory studies to investigate this specific stage of the parasite's development and understand its vulnerability to different drugs [2].

Combination Therapies and Drug Resistance

Proguanil hydrochloride is often combined with another antimalarial drug, atovaquone, to form a medication called Malarone. Researchers use Malarone in clinical trials to evaluate its effectiveness in preventing and treating malaria, particularly in regions with emerging resistance to other antimalarial medications [3, 4]. Studying the efficacy of combination therapies like Malarone helps scientists develop treatment strategies that can stay ahead of drug resistance in Plasmodium parasites [5].

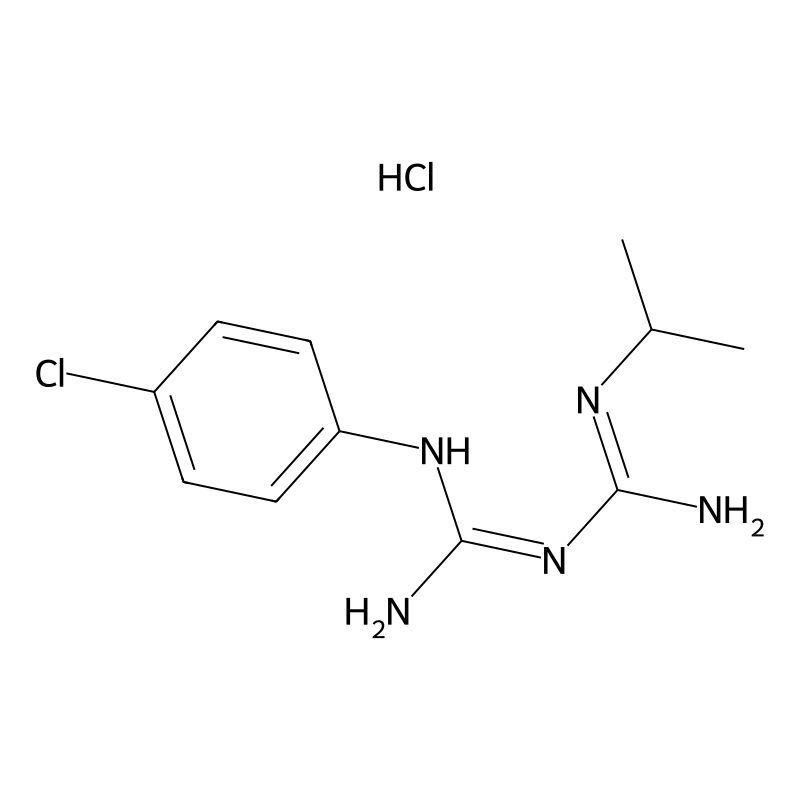

Proguanil hydrochloride is a synthetic compound primarily utilized as an antimalarial medication. It is the hydrochloride salt form of proguanil, which is a biguanide derivative. The compound's chemical structure is characterized by the presence of a p-chlorophenyl group and an isopropyl group, making it effective against malaria-causing parasites such as Plasmodium falciparum and Plasmodium vivax. By inhibiting the enzyme dihydrofolate reductase, proguanil hydrochloride disrupts the reproduction of these parasites within red blood cells, thereby preventing the progression of malaria .

Cycloguanil, the active metabolite of proguanil hydrochloride, acts as a folate antagonist []. Folate is a crucial vitamin for parasite growth and development. Cycloguanil inhibits the parasite's enzyme, dihydrofolate reductase, which is essential for folate synthesis []. This disrupts the parasite's ability to produce DNA and replicate, ultimately killing it [].

The primary biological activity of proguanil hydrochloride lies in its role as an antimalarial agent. By inhibiting dihydrofolate reductase, it blocks the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell division in the malaria parasites. This mechanism leads to the failure of nuclear division during the schizont formation phase in both erythrocytes and liver cells . Additionally, proguanil has shown potential in treating other parasitic infections due to its broad-spectrum activity against various pathogens.

Proguanil hydrochloride can be synthesized through several methods. A notable process involves reacting p-chlorophenylcyanoguanidine with isopropylamine in a controlled environment. This reaction typically uses a solvent system comprising tetrahydrofuran and water to achieve high purity (up to 99.9%) and yield (75-90%) of the final product . The synthesis process also emphasizes minimizing hazardous byproducts and using safer reagents like ethylene diamine tetraacetic acid disodium salt to enhance safety during production.

Proguanil hydrochloride is primarily used for:

- Malaria Prevention: It serves as a prophylactic treatment for travelers to endemic regions.

- Treatment: It is effective in treating acute malaria infections.

- Combination Therapy: Often combined with other antimalarial drugs like atovaquone to enhance efficacy and reduce resistance development.

Studies indicate that proguanil hydrochloride interacts with various biological systems. Its primary interaction involves inhibiting dihydrofolate reductase, which is crucial for nucleotide synthesis in malaria parasites. Additionally, it may interact with other medications metabolized by cytochrome P450 enzymes, potentially affecting their efficacy and safety profiles . Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects.

Proguanil hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Chloroquine | 4-aminoquinoline derivative | Primarily acts by interfering with heme detoxification in parasites. |

| Mefloquine | 4-quinolinemethanol derivative | Effective against multidrug-resistant strains of Plasmodium. |

| Atovaquone | Hydroxy-1,4-naphthoquinone | Acts on mitochondrial respiration in parasites. |

| Cycloguanil | Active metabolite of proguanil | Directly inhibits dihydrofolate reductase; more potent than proguanil itself. |

Proguanil hydrochloride stands out due to its dual action as both a prophylactic and therapeutic agent against malaria while also being part of combination therapies to enhance treatment effectiveness. Its unique mechanism targeting dihydrofolate reductase differentiates it from other antimalarials that may act through different pathways or mechanisms.

Historical Synthetic Routes and Process Evolution

The synthetic pathway to proguanil hydrochloride has undergone significant refinement since its initial development in the 1940s. Early synthetic methodologies established the fundamental biguanide formation chemistry that remains central to contemporary production processes [4] [5] [6].

Classical Copper-Mediated Synthesis

The foundational synthetic approach, documented in the Journal of Chemical Society in 1946, established the reaction between para-chlorophenylcyanoguanidine and isopropylamine in the presence of copper sulfate pentahydrate as the cornerstone methodology [1] [3]. This copper-mediated process operates through the formation of a stable copper complex intermediate, which subsequently undergoes decomposition to yield the desired biguanide product.

The historical process sequence involves several critical stages:

Complex Formation: Para-chlorophenylcyanoguanidine reacts with isopropylamine in aqueous ethanol containing copper sulfate pentahydrate at elevated temperatures (typically 80-100°C) for extended reaction periods of 20 hours or more [1] [3].

Acidification: The resulting copper complex undergoes treatment with hydrochloric acid to form the proguanil copper complex in solution [1] [3].

Copper Removal: Sodium sulfide addition precipitates copper as copper sulfide, enabling separation of the organic product [1] [3].

Base Treatment: Sodium hydroxide treatment liberates the free base form, which can be subsequently converted to various salt forms [1] [3].

Process Limitations and Challenges

Historical methodologies exhibited several significant limitations that prompted the development of improved synthetic approaches:

- Low Purity Output: Ethanol-water solvent systems typically yielded products with only 80-85% purity, necessitating multiple purification cycles [1] [3]

- Extended Reaction Times: Completion of the copper-mediated reaction required 20 hours or more, significantly impacting process economics [1] [3]

- Safety Concerns: The use of sodium sulfide for copper removal generated hazardous hydrogen sulfide gas, presenting occupational health risks [1] [3]

- Economic Inefficiency: Multiple purification steps increased solvent consumption and processing costs [1] [3]

Alternative Early Approaches

Historical literature also documented alternative synthetic strategies, including the direct reaction between isopropylcyanamide and para-chloroaniline hydrochloride [1]. However, this approach presented significant safety concerns due to the potential for para-chloroaniline to induce cyanosis upon exposure, rendering it unsuitable for commercial-scale implementation [1].

The evolution from these early methodologies to contemporary processes reflects the pharmaceutical industry's continuous drive toward improved efficiency, safety, and environmental responsibility in active pharmaceutical ingredient manufacturing.

Modern Catalytic Approaches for Biguanide Formation

Contemporary synthetic methodologies for proguanil hydrochloride have evolved to incorporate advanced catalytic approaches that significantly enhance reaction efficiency, selectivity, and environmental sustainability compared to historical methods [4] [7].

Optimized Copper Catalysis Systems

Modern implementations of copper-mediated biguanide formation have refined the traditional approach through systematic optimization of reaction parameters and catalyst systems [1] [3]. The current state-of-the-art methodology employs copper sulfate in carefully controlled stoichiometric ratios (0.5 to 3.0 molar equivalents relative to cyanoguanidine, with 0.68 molar equivalents representing the optimal range) [1] [3].

Key improvements in modern copper catalysis include:

- Enhanced Solvent Systems: The transition from ethanol-water to tetrahydrofuran-water mixtures has dramatically improved product purity to 98-99.9% by high-performance liquid chromatography analysis [1] [3]

- Reduced Reaction Times: Optimized conditions enable reaction completion within 2-10 hours compared to the 20+ hours required by historical methods [1] [3]

- Temperature Control: Precise temperature management at 60-65°C provides optimal balance between reaction rate and product quality [1] [3]

Microwave-Assisted Synthesis

Microwave irradiation represents a significant advancement in biguanide synthesis methodology, offering substantial improvements in reaction kinetics and energy efficiency [4] [7]. Chen and colleagues demonstrated that microwave-assisted reactions between cyanoguanidine and aniline hydrochlorides could be completed within 15 minutes while achieving yields of 86-89% [4].

The mechanistic advantages of microwave activation include:

- Accelerated Reaction Kinetics: Microwave heating provides several orders of magnitude enhancement in reaction rates compared to conventional thermal heating [4]

- Improved Energy Efficiency: Direct molecular heating reduces overall energy consumption while maintaining high conversion rates [7]

- Enhanced Selectivity: Rapid heating profiles minimize side reaction formation and improve overall reaction selectivity [4]

Trimethylsilyl Activation Systems

An innovative approach to biguanide synthesis involves the activation of cyanoguanidine derivatives through trimethylsilyl group incorporation [4]. This methodology provides enhanced reactivity, particularly for aliphatic amine substrates that typically exhibit lower reactivity in traditional systems.

The trimethylsilyl activation approach offers several advantages:

- Improved Yields: Particularly beneficial for aliphatic amine coupling reactions [4]

- Reduced Lewis Acid Requirements: Minimizes the need for strong Lewis acid catalysts [4]

- Compatibility with Microwave Conditions: Can be effectively combined with microwave activation for synergistic effects [4]

Advanced Catalytic Systems

Recent developments in catalytic methodology have explored the application of micellar catalysis for biguanide synthesis [8]. Biguanidium surfactants can function as both substrate and catalyst in certain reaction systems, providing unique opportunities for process intensification.

Critical micelle concentration studies have revealed that hexylbiguanide systems exhibit optimal catalytic activity at concentrations of 0.5 molar percent under specific temperature conditions (100°C) [8]. These systems enable Suzuki-Miyaura coupling reactions to proceed with yields approaching 99% within 15-minute reaction periods [8].

Purification Strategies and Polymorphism Control

The purification of proguanil hydrochloride and control of its solid-state properties represent critical aspects of industrial manufacturing that directly impact product quality, stability, and regulatory compliance [1] [3] [9] [10].

Advanced Purification Methodologies

Contemporary purification strategies have evolved beyond simple recrystallization to incorporate sophisticated techniques that ensure both chemical purity and optimal physical properties [1] [3].

Multi-Stage Recrystallization Process

The current industrial standard employs a carefully designed multi-stage recrystallization sequence:

- Primary Purification: Dissolution of crude proguanil hydrochloride in water at 85-95°C, followed by activated charcoal treatment for 15 minutes to remove colored impurities [1] [3]

- Hot Filtration: Filtration through hyflow bed to remove insoluble materials [1] [3]

- Controlled Crystallization: Cooling to 10-15°C under controlled conditions to promote optimal crystal formation [1] [3]

- Secondary Recrystallization: Dissolution in suitable organic solvents (typically methanol) at 60-65°C, followed by anti-solvent addition (ethyl acetate) and controlled cooling to achieve >99.9% purity by high-performance liquid chromatography [1] [3]

Solvent System Optimization

The selection of appropriate solvent and anti-solvent combinations plays a crucial role in achieving both high purity and optimal solid-state properties [1] [3]:

- Primary Solvents: Water, acetic acid, alcohols (ethanol, methanol, isopropanol, n-propanol), toluene, ethyl acetate, or mixtures thereof [1] [3]

- Anti-Solvents: Hydrocarbons (petroleum ether, toluene, methylene chloride, ethylene chloride), esters (methyl acetate, ethyl acetate), or ethers (methyl tert-butyl ether, diisopropylether) [1] [3]

Polymorphism Control and Characterization

Polymorphism control represents a critical aspect of pharmaceutical manufacturing that requires comprehensive understanding and systematic management [9] [10]. Proguanil hydrochloride, like many pharmaceutical compounds, can exist in multiple crystalline forms that exhibit different physical and chemical properties.

Polymorph Screening Protocols

Contemporary pharmaceutical development employs systematic polymorph screening programs to identify and characterize all potential solid forms [9]. For proguanil hydrochloride, this involves:

- Enabling Polymorph Screens: Initial screening using approximately 100 experiments consuming less than 2 grams of active pharmaceutical ingredient [9]

- Extensive Polymorph Screens: Comprehensive evaluation involving 300-400 experiments using approximately 10 grams of material, incorporating 10 different crystallization modes [9]

Crystallization Mode Diversification

Extensive polymorph screening encompasses multiple crystallization approaches [9]:

- Solvent equilibration at various temperatures (5°C, room temperature, 50°C)

- Thermocycling procedures

- Mechanical grinding techniques

- Anti-solvent crystallization methods

- Vapor diffusion processes

- Freeze-drying protocols

- Polymer-templated crystallization

- Variable cooling rate procedures

- Controlled evaporation techniques

Particle Size Distribution Control

Industrial manufacturing requires precise control over particle size distribution to ensure consistent pharmaceutical performance [1] [3]. The target specifications for proguanil hydrochloride include:

- d(0.9) ≤ 100 micrometers

- d(0.5) ≤ 50 micrometers

- d(0.1) ≤ 20 micrometers

X-Ray Powder Diffraction Characterization

Quality control protocols incorporate X-ray powder diffraction analysis to confirm crystal form identity and purity [1] [3]. This analytical technique provides definitive characterization of the crystalline state and enables detection of polymorphic transformations during processing or storage.

Process Analytical Technology Integration

Modern purification processes incorporate Process Analytical Technology for real-time monitoring and control [10]. This includes:

- In-Situ Monitoring: Sophisticated instrumentation for continuous process monitoring

- Thermal Cycling Control: Strategic temperature manipulation to manage crystal growth and ensure uniform particle size distribution

- Crystallization Control: Advanced control systems to mitigate unwanted polymorphic transformations

The integration of these purification strategies and polymorphism control methodologies ensures that industrial production of proguanil hydrochloride meets stringent pharmaceutical quality standards while maintaining manufacturing efficiency and cost-effectiveness.

Green Chemistry Innovations in Large-Scale Manufacturing

The pharmaceutical industry's commitment to environmental sustainability has driven significant innovations in green chemistry approaches for proguanil hydrochloride manufacturing [11] [12] [13]. These developments address both environmental impact reduction and economic efficiency enhancement through systematic application of green chemistry principles.

Solvent System Innovation and Waste Reduction

Contemporary manufacturing processes have implemented substantial improvements in solvent selection and waste minimization strategies [1] [3] [12].

Green Solvent Implementation

The transition from traditional organic solvent systems to more environmentally benign alternatives represents a fundamental shift in manufacturing philosophy:

- Water-Based Systems: Increased utilization of water as the primary reaction medium, reducing dependence on organic solvents [12] [13]

- Bio-Based Solvents: Implementation of renewable solvent alternatives derived from biological feedstocks [13]

- Solvent Recovery and Recycling: Enhanced distillation and recovery systems that enable 95%+ solvent reuse [1] [3]

Process Intensification and Atom Economy

Green chemistry implementation focuses on maximizing atom economy and minimizing waste generation through strategic process design [13] [14]:

- One-Pot Synthesis Approaches: Development of telescoping reactions that eliminate intermediate isolation steps [13]

- Multicomponent Reactions: Integration of multiple reaction components in single reaction vessels to reduce overall process complexity [13]

- Atom Economy Optimization: Systematic design of synthetic routes to maximize incorporation of starting materials into final products [12]

Environmentally Safer Chelation Systems

A critical innovation in proguanil hydrochloride manufacturing involves the replacement of hazardous sodium sulfide systems with safer alternatives for copper removal [1] [3]:

Ethylenediaminetetraacetic Acid Implementation

The transition to ethylenediaminetetraacetic acid disodium salt (EDTANa₂) systems offers substantial safety and environmental advantages:

- Elimination of Hydrogen Sulfide: Complete avoidance of hazardous hydrogen sulfide gas generation [1] [3]

- Improved Workplace Safety: Reduced occupational exposure risks for manufacturing personnel [1] [3]

- Enhanced Environmental Profile: Elimination of sulfur-containing waste streams that require specialized treatment [1] [3]

Optimized Chelation Protocols

The implementation of ammoniacal EDTA solutions (20% concentration) provides optimal copper removal efficiency while maintaining high product yields [1] [3]. This approach operates at controlled pH ranges (7.0-8.5) and moderate temperatures (15-20°C), further reducing energy consumption.

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a transformative approach to pharmaceutical manufacturing that aligns closely with green chemistry principles [15] [16] [17].

Flow Chemistry Advantages

The implementation of continuous flow systems offers multiple benefits for proguanil hydrochloride production:

- Enhanced Process Control: Continuous processing enables precise control over reaction conditions, resulting in improved product consistency and reduced batch-to-batch variation [16] [17]

- Reduced Waste Generation: Optimized reagent utilization and improved reaction selectivity minimize waste production [16]

- Energy Efficiency: Continuous systems often require lower energy input compared to traditional batch processes [17]

- Scalability: Flow chemistry systems can be readily scaled through numbering-up or increasing flow rates [16] [17]

Process Safety Enhancements

Continuous flow systems provide inherent safety advantages through:

- Reduced Inventory: Smaller volumes of hazardous materials present in the system at any given time [16] [17]

- Improved Heat Management: Better heat transfer characteristics reduce the risk of thermal runaway reactions [16]

- Automated Control: Integrated process control systems minimize human exposure to hazardous materials [17]

Resource Efficiency and Lifecycle Assessment

Contemporary green chemistry implementations incorporate comprehensive lifecycle assessment approaches to optimize resource utilization [18] [19]:

Energy Consumption Optimization

Manufacturing facilities have implemented systematic energy management strategies:

- Process Integration: Heat integration systems that capture and reuse thermal energy from exothermic reactions [19]

- Renewable Energy: Integration of renewable energy sources to power manufacturing operations [19]

- Equipment Efficiency: Implementation of high-efficiency processing equipment and optimized facility design [19]

Water Usage Reduction

Water conservation initiatives have become integral to sustainable manufacturing:

- Closed-Loop Systems: Implementation of water recycling and reuse systems [19]

- Process Water Optimization: Minimization of water requirements through process redesign [19]

- Wastewater Treatment: Advanced treatment systems that enable water reuse and minimize environmental discharge [18]

Regulatory Alignment and Future Directions

Green chemistry initiatives in proguanil hydrochloride manufacturing align with evolving regulatory frameworks and industry sustainability goals [12] [19]:

Regulatory Compliance

Environmental regulatory agencies increasingly emphasize sustainable manufacturing practices:

- Environmental Protection Agency Guidelines: Compliance with green chemistry promotion initiatives [12]

- International Standards: Alignment with global sustainability standards and reporting requirements [19]

- Corporate Social Responsibility: Integration of environmental sustainability into corporate governance structures [12]

Emerging Technologies

Future developments in green chemistry for pharmaceutical manufacturing include:

- Artificial Intelligence Integration: Machine learning applications for process optimization and waste reduction [12]

- Biocatalysis: Enhanced utilization of enzymatic systems for pharmaceutical synthesis [13]

- Advanced Analytics: Real-time monitoring and optimization systems for continuous improvement [12]

The implementation of these green chemistry innovations demonstrates the pharmaceutical industry's commitment to environmental stewardship while maintaining the highest standards of product quality and manufacturing efficiency. These approaches provide a foundation for sustainable pharmaceutical manufacturing that meets both current and future environmental challenges.

The solubility profile of proguanil hydrochloride demonstrates significant pH-dependent behavior that influences its pharmaceutical applications and bioavailability characteristics [1] [2] [3]. The compound exhibits fundamental solubility properties consistent with its biguanide structure and hydrochloride salt formation.

Aqueous Solubility Profile

Proguanil hydrochloride demonstrates limited aqueous solubility, with measured values of 156 mg/L reported in standard conditions [4] and 2.53 g/L at 25°C under controlled experimental conditions [5]. The compound is classified as slightly soluble in water according to pharmacopoeial standards [3] [6], with enhanced solubility observed in hot water compared to ambient temperature conditions.

pH-Dependent Solubility Behavior

The compound maintains stability across a broad pH range, with optimal stability observed in the pH 6-8 range [2] [7]. Under acidic conditions (0.5 M hydrochloric acid), proguanil hydrochloride forms stable solutions suitable for pharmaceutical applications [8] [9]. In basic conditions (1 M ammonium hydroxide), the compound retains structural integrity while exhibiting modified solubility characteristics [8] [9].

Stability studies conducted across pH 2-4 buffers revealed a slight increase in purity over seven days, attributed to further degradation of impurities rather than the parent compound [10]. In pH 6-8 buffers, minimal degradation (~5.9% decrease) occurred over seven days, confirming the optimal stability range [10]. However, significant degradation (>10% in two hours) was observed in pH 8 buffers, indicating reduced stability under strongly basic conditions [10].

Organic Solvent Solubility

The compound demonstrates sparingly soluble characteristics in ethanol [3] [6] and shows limited solubility in acetonitrile:water mixtures (~1 mg/mL in 60:40 ratio) [11]. Dimethyl sulfoxide provides slightly enhanced solubility for research applications, while methylene chloride results in practically insoluble conditions [12].

| pH Condition | Solubility Description | Temperature Dependence | Notes |

|---|---|---|---|

| Acidic (0.5 M HCl) | Stable in acidic conditions | More soluble in hot water | Forms stable salt |

| Water (neutral) | Slightly soluble | Temperature dependent | Inherent compound property |

| Basic (1 M NH₄OH) | Stable in basic conditions | Temperature dependent | Maintains stability |

| pH 6-8 range | Maximum stability observed | Optimal stability range | Optimal pharmaceutical range |

| Aqueous buffer (25°C) | 2.53 g/L | Standard temperature | Measured solubility |

Thermal Behavior and Phase Transition Analysis

The thermal characteristics of proguanil hydrochloride reveal critical information about its stability, processing conditions, and formulation requirements. Comprehensive thermal analysis demonstrates well-defined temperature-dependent degradation patterns and phase transition behaviors.

Melting Point and Phase Characteristics

Proguanil hydrochloride exhibits a melting point range of 249-251°C [11], confirming its crystalline solid nature at ambient conditions. The compound appears as a white crystalline powder [3] [13] with defined thermal transition characteristics suitable for pharmaceutical applications.

Thermal Decomposition Kinetics

Extensive kinetic studies reveal first-order decomposition reactions across the temperature range of 40-90°C [2] [8]. The activation energy for general decomposition processes is 90.8 kJ/mol [2], indicating moderate thermal stability under normal storage conditions.

Detailed temperature-specific studies demonstrate distinct kinetic parameters across different pH environments:

- Acidic conditions (50-80°C): Rate constants ranging from 1.72 to 18.5 × 10⁻³ h⁻¹ with an activation energy of 54.7 kJ/mol [8] [9]

- Aqueous conditions (50-80°C): Rate constants from 1.58 to 9.67 × 10⁻³ h⁻¹ with an activation energy of 73.3 kJ/mol [8] [9]

- Basic conditions (50-80°C): Rate constants from 2.34 to 15.77 × 10⁻³ h⁻¹ with an activation energy of 62.5 kJ/mol [8] [9]

Temperature Stability Thresholds

Below 22°C, proguanil hydrochloride demonstrates exceptional stability with half-life values exceeding 30 days in acidic and basic conditions, and up to 287 days in aqueous environments [8] [9]. This temperature threshold represents a critical storage parameter for maintaining pharmaceutical integrity.

Processing Temperature Considerations

Loss on drying determinations conducted at 105°C demonstrate minimal moisture content (≤0.5%) [3], indicating appropriate handling characteristics for pharmaceutical processing. Accelerated stability testing at 60°C for seven days reveals minimal degradation, supporting processing stability under moderate thermal stress [14].

| Temperature Range (°C) | Process/Transition | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Half-life |

|---|---|---|---|---|

| 40-90 | General decomposition range | Variable | 90.8 (general) | pH dependent |

| 50-80 (acidic) | Acid degradation kinetics | 1.72-18.5 × 10⁻³ | 54.7 | t₁/₂ > 30 days at <22°C |

| 50-80 (water) | Aqueous degradation | 1.58-9.67 × 10⁻³ | 73.3 | t₁/₂ up to 287 days at <22°C |

| 50-80 (basic) | Basic degradation kinetics | 2.34-15.77 × 10⁻³ | 62.5 | t₁/₂ > 30 days at <22°C |

Partition Coefficient (LogP) and Permeability Predictions

The lipophilicity and permeability characteristics of proguanil hydrochloride are fundamental determinants of its pharmaceutical behavior, influencing absorption, distribution, and bioavailability profiles.

Calculated Partition Coefficients

Multiple computational methods provide consistent estimates of the partition coefficient for proguanil hydrochloride. ALOGPS calculations yield a logP value of 2.29 [15], while Chemaxon predictions indicate 2.38 [15]. These values demonstrate moderate lipophilicity characteristics suitable for pharmaceutical applications.

Permeability Classification

According to Biopharmaceutics Classification System evaluation, proguanil hydrochloride demonstrates high solubility according to United States Food and Drug Administration, World Health Organization, and European Medicines Agency guidelines [16]. However, permeability data remain inconclusive, leading to conservative classification as a Biopharmaceutics Classification System class 3 substance [16] [17].

Physicochemical Descriptors

The compound exhibits several favorable physicochemical properties supporting pharmaceutical development:

- Hydrogen acceptor count: 5 [15]

- Hydrogen donor count: 5 [15]

- Polar surface area: 83.79 Ų [15]

- Rotatable bond count: 2 [15]

- Physiological charge: +2 [15]

These parameters indicate compliance with standard pharmaceutical guidelines while maintaining appropriate molecular characteristics for biological activity.

Protein Binding Characteristics

Proguanil demonstrates 75% protein binding [18] [19], indicating significant interaction with plasma proteins that influences its distribution and pharmacokinetic behavior. This binding characteristic affects the compound's volume of distribution, which ranges from 42 to 27 L/kg in adults weighing 41-80 kg [18] [19].

Bioavailability Considerations

The compound demonstrates bioavailability value of 1 according to Chemaxon predictions [15], satisfying Rule of Five compliance and Ghose Filter criteria [15]. However, Veber's Rule and MDDR-like Rule classifications indicate non-compliance [15], suggesting specific formulation considerations may be necessary for optimal pharmaceutical performance.

Stability Profile Under Various Environmental Conditions

The environmental stability profile of proguanil hydrochloride encompasses critical factors affecting pharmaceutical storage, handling, and shelf-life characteristics. Comprehensive stability studies reveal distinct degradation patterns under various stress conditions.

Photostability Characteristics

Proguanil hydrochloride demonstrates notable photostability under controlled testing conditions. Exposure to 1.2 million lux hours according to International Council for Harmonisation guidelines resulted in minimal degradation [20] [21], confirming the compound's inherent resistance to photolytic degradation. Studies examining sunlight exposure over extended periods revealed no adverse effects on tablet formulations [22], supporting the compound's stability under ambient light conditions.

However, ultraviolet irradiation produces the same decomposition products as thermal stress [2] [7], with 4-chloroaniline identified as the major degradation product [2]. This photolytic behavior demonstrates equivalent degradation pathways between light and thermal exposure, indicating shared mechanistic processes.

Oxidative Stability

The compound exhibits susceptibility to oxidative decomposition in the presence of oxygen [23]. Forced degradation studies using hydrogen peroxide (10%) revealed minimal degradation under controlled conditions [14], with peak purity maintained within acceptable criteria. Oxidative stress testing demonstrated that degradation can be controlled by removing oxygen from the storage environment [23].

Moisture and Humidity Effects

Proguanil hydrochloride demonstrates hygroscopic characteristics, requiring protection from moisture during storage [24] [25]. The compound should be stored in well-closed containers, protected from light [3], with recommended storage temperatures of -20°C for long-term stability [25]. Alternative storage at 2-8°C provides suitable conditions for shorter-term pharmaceutical applications [11].

Chemical Stability Under Stress Conditions

Comprehensive forced degradation studies reveal distinct stability patterns:

Acid Hydrolysis: Exposure to 0.1 N hydrochloric acid for three hours resulted in moderate degradation (4.7%) [20], with recovery of 95.3% of the original compound [20]. Peak purity analysis confirmed maintenance of spectral homogeneity [14].

Base Hydrolysis: Treatment with 0.1 N sodium hydroxide demonstrated higher degradation rates compared to acidic conditions [14]. Maximum degradation of 13.87% was observed with assay values dropping to 86% [14], confirming alkali hydrolysis as the primary degradation pathway under basic conditions.

Thermal Stress: Heat exposure at 60°C for seven days produced minimal degradation [14], supporting the compound's thermal stability under pharmaceutical processing conditions. No significant degradation was observed in tablet formulations under these conditions [14].

| Environmental Condition | Stability Assessment | Primary Degradation Product | Degradation Mechanism |

|---|---|---|---|

| Light (UV exposure) | Produces same decomposition products as thermal | 4-chloroaniline | Photolytic/thermal equivalent |

| Light (1.2 million lux hours) | Stable under photolytic conditions | No significant degradation | Photostability confirmed |

| Heat (60°C, 7 days) | Minimal degradation observed | Minor degradation products | Thermal decomposition |

| Humidity (ambient) | Hygroscopic, store protected | Moisture absorption | Physical instability |

| Oxygen presence | Subject to oxidative decomposition | Oxidation products | Chemical oxidation |

| pH 6-8 buffers | Slight degradation (~5.9% decrease) | Minor degradation | Slow hydrolysis |

| pH 8 buffers | Significant degradation (>10% in 2h) | Multiple degradants | Base catalysis |

Storage Recommendations

Based on comprehensive stability studies, optimal storage conditions for proguanil hydrochloride include:

- Temperature: -20°C for long-term storage, with 2-8°C acceptable for shorter periods [11] [25]

- Light protection: Storage in well-closed containers protected from light [3]

- Moisture control: Protection from humidity due to hygroscopic nature [24]

- Atmospheric conditions: Inert atmosphere preferred to minimize oxidative degradation [23]

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H301 (95.74%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

500-92-5

Wikipedia

Use Classification

Dates

2: Gajski G, Dinter D, Garaj-Vrhovac V. In vitro effect of the antimalarial drug

3: Remich SA, Otieno W, Polhemus ME, Ogutu B, Walsh DS. Bullous erythema

4: Looareesuwan S, Wilairatana P, Glanarongran R, Indravijit KA, Supeeranontha L,

5: van der Berg JD, Duvenage CS, Roskell NS, Scott TR. Safety and efficacy of

6: Kremsner PG, Looareesuwan S, Chulay JD. Atovaquone and proguanil hydrochloride

7: Pudney M, Gutteridge W, Zeman A, Dickins M, Woolley JL. Atovaquone and

8: Shanks GD. New options for the prevention and treatment of malaria: focus on

9: Houben MH, Hoorntje SJ. Pancytopenia due to Paludrine (proguanil

10: GUNTHER CE. Proguanil hydrochloride (paludrine) in the prevention and

11: Uchiyama H, Okamoto A, Sato K, Yamada T, Murakami S, Yoneda S, Kajita Y,

12: Färnert A, Lindberg J, Gil P, Swedberg G, Berqvist Y, Thapar MM, Lindegårdh

13: Atovaquone and proguanil hydrochloride. Am J Health Syst Pharm. 2000 Dec

14: Anabwani G, Canfield CJ, Hutchinson DB. Combination atovaquone and proguanil

15: Looareesuwan S, Chulay JD, Canfield CJ, Hutchinson DB. Malarone (atovaquone

16: Shanks GD, Kremsner PG, Sukwa TY, van der Berg JD, Shapiro TA, Scott TR,

17: Beerahee M. Clinical pharmacology of atovaquone and proguanil hydrochloride.

18: Kolawole JA, Mustapha A, Abdul-Aguye I, Ochekpe N. Effect of temperature on

19: Jamaludin A, Mohamad M, Navaratnam V, Yeoh PY, Wernsdorfer WH. Multiple-dose

20: Nevill CG, Watkins WM, Carter JY, Munafu CG. Comparison of mosquito nets,